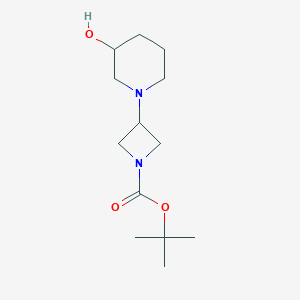
3,4-Diphenylthiophene-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylthiophene-2,5-dicarbonitrile is an organic compound with the molecular formula C18H10N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of two phenyl groups and two cyano groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylthiophene-2,5-dicarbonitrile typically involves the reaction of 3,4-diphenylthiophene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
3,4-Diphenylthiophene-2,5-dicarbonitrile has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its derivatives could be explored for their pharmacological properties.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 3,4-Diphenylthiophene-2,5-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Its cyano groups and aromatic structure may allow it to bind to specific enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
3,4-Diphenylthiophene: Lacks the cyano groups, making it less reactive in certain chemical reactions.
2,5-Diphenylthiophene: Similar structure but different substitution pattern, leading to different chemical properties.
Thiophene-2,5-dicarbonitrile: Lacks the phenyl groups, resulting in different electronic properties.
Uniqueness: 3,4-Diphenylthiophene-2,5-dicarbonitrile is unique due to the presence of both phenyl and cyano groups on the thiophene ring
Propriétés
IUPAC Name |
3,4-diphenylthiophene-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2S/c19-11-15-17(13-7-3-1-4-8-13)18(16(12-20)21-15)14-9-5-2-6-10-14/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPXRGSCPXEMFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372362 |
Source


|
| Record name | 3,4-diphenylthiophene-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-73-9 |
Source


|
| Record name | 3,4-diphenylthiophene-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
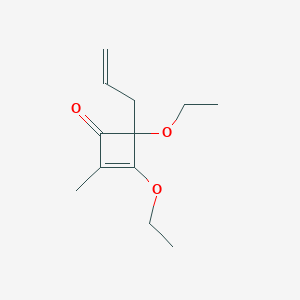

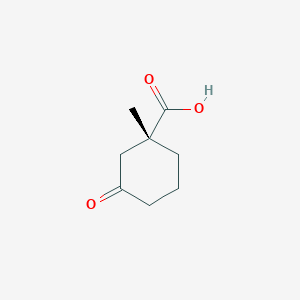
![5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B63617.png)
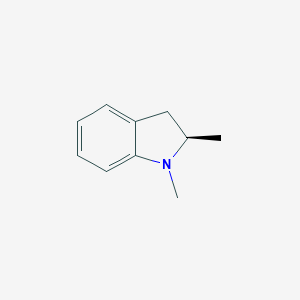



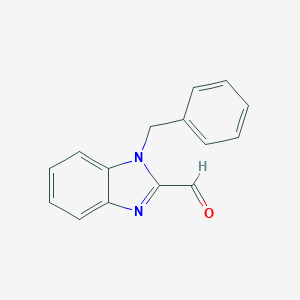
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)


